molecular formula C13H11N5O2S B2491469 Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 868968-18-7

Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2491469
CAS No.: 868968-18-7
M. Wt: 301.32
InChI Key: NWNXOSHDJIZXKC-UHFFFAOYSA-N
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Description

Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound that features a triazole and pyridazine ring system

Mechanism of Action

Target of Action

The compound “Methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

Compounds with similar structures have been found to inhibit the activity of their target enzymes . They do this by binding to the active site of the enzyme, preventing it from catalyzing its normal reactions . This can lead to changes in cellular processes that are regulated by these enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific enzymes it targets. For example, if it targets carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body . If it targets cholinesterase, it could affect nerve signal transmission . The downstream effects of these changes would depend on the specific physiological context .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability . This suggests that this compound could also be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific enzymes it targets and the physiological context. For example, if it targets carbonic anhydrase, it could lead to changes in pH and fluid balance at the cellular level . If it targets cholinesterase, it could affect nerve signal transmission, potentially leading to changes in muscle contraction or other physiological responses .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to bind to its target enzymes . Additionally, the presence of other compounds that bind to the same enzymes could affect the compound’s efficacy . Finally, factors such as temperature and light exposure could affect the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the formation of the triazole and pyridazine rings followed by the introduction of the thioacetate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may involve the use of hydrazine derivatives and pyridine carboxylic acids, followed by cyclization with thioacetic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetate group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities.

    1,2,4-Triazolo[4,3-a]pyridine: Used in various medicinal chemistry applications.

Uniqueness

Methyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is unique due to its combination of a triazole and pyridazine ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c1-20-12(19)8-21-11-6-5-10-15-16-13(18(10)17-11)9-4-2-3-7-14-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNXOSHDJIZXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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